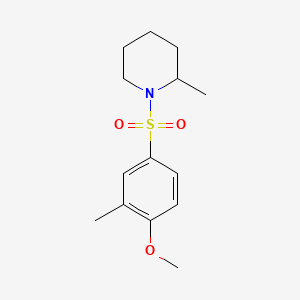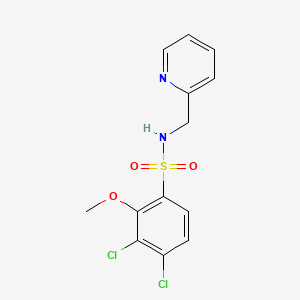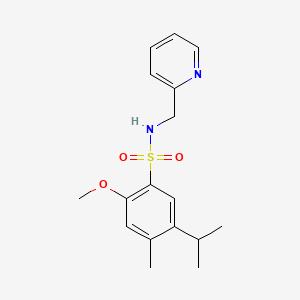![molecular formula C13H21NO5S B603089 Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine CAS No. 1206087-43-5](/img/structure/B603089.png)
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound is characterized by the presence of ethoxy, hydroxyethyl, and methyl groups attached to a benzenesulfonamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylbenzenesulfonyl chloride.
Ethoxylation: The first step involves the ethoxylation of the sulfonyl chloride to introduce the ethoxy group.
Amination: The ethoxylated intermediate is then reacted with diethanolamine to introduce the bis(2-hydroxyethyl) groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The ethoxy and hydroxyethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products
Oxidation: Oxidation of the hydroxyethyl groups can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: Substitution reactions can result in the replacement of the ethoxy or hydroxyethyl groups with other functional groups.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its function and leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
- 2-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- N,N-bis(2-hydroxyethyl)-5-methylbenzenesulfonamide
Uniqueness
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine is unique due to the presence of the ethoxy group at the 2-position and the methyl group at the 5-position on the benzenesulfonamide core. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
1206087-43-5 |
|---|---|
Fórmula molecular |
C13H21NO5S |
Peso molecular |
303.38g/mol |
Nombre IUPAC |
2-ethoxy-N,N-bis(2-hydroxyethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO5S/c1-3-19-12-5-4-11(2)10-13(12)20(17,18)14(6-8-15)7-9-16/h4-5,10,15-16H,3,6-9H2,1-2H3 |
Clave InChI |
MDIGRDLLRGMGDL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B603007.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)


amine](/img/structure/B603013.png)
amine](/img/structure/B603014.png)


amine](/img/structure/B603018.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)
![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)
![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B603027.png)
